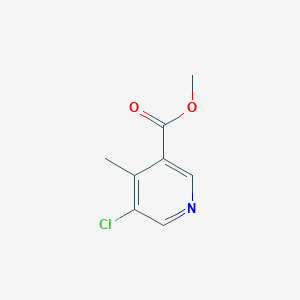
Methyl 5-chloro-4-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-4-methylnicotinate is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of nicotinic acid, specifically a methyl ester of 5-chloro-4-methylnicotinic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-4-methylnicotinate typically involves the esterification of 5-chloro-4-methylnicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Methyl 5-chloro-4-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include various substituted nicotinates.
科学的研究の応用
Methyl 5-chloro-4-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 5-chloro-4-methylnicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by modulating the activity of enzymes or receptors involved in metabolic pathways. For example, it may inhibit certain enzymes, leading to altered cellular processes and therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used for its vasodilatory properties.
5-chloronicotinic acid: A precursor in the synthesis of Methyl 5-chloro-4-methylnicotinate.
4-methylnicotinic acid: Another derivative of nicotinic acid with similar structural features.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methyl group on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
methyl 5-chloro-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-10-4-7(5)9/h3-4H,1-2H3 |
InChIキー |
UDKQGNJLYLYNOS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)
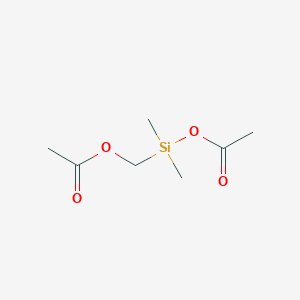
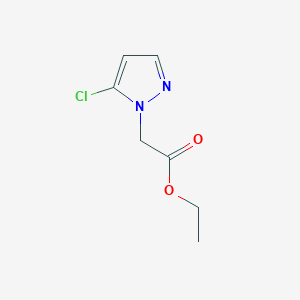
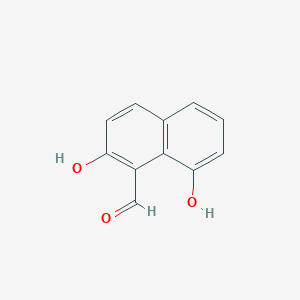

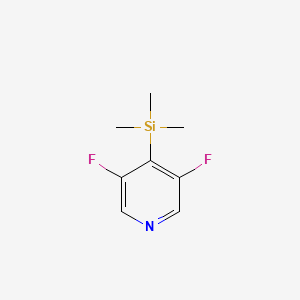


![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
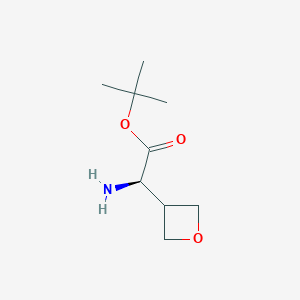

![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)
